![molecular formula C9H15B B1522283 1-Bromo-4-propylcyclohex-1-ene CAS No. 1033202-23-1](/img/structure/B1522283.png)
1-Bromo-4-propylcyclohex-1-ene
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Bromo-4-propylcyclohex-1-ene is C9H15Br . The InChI code is 1S/C9H15Br/c1-2-3-8-4-6-9(10)7-5-8/h6,8H,2-5,7H2,1H3 .Physical And Chemical Properties Analysis
1-Bromo-4-propylcyclohex-1-ene is a colorless liquid with a sweet, pungent odor. Its molecular weight is 203.12 . The compound should be stored in a refrigerated environment .Scientific Research Applications
Organic Synthesis
1-Bromo-4-propylcyclohex-1-ene: is a valuable compound in organic synthesis, particularly in the construction of cyclohexene derivatives which are prevalent in various natural products and pharmaceuticals. Its bromine atom acts as a good leaving group, making it a versatile intermediate for nucleophilic substitution reactions .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize molecules with potential therapeutic effects. The cyclohexene ring is a common motif in many bioactive compounds, and the presence of the bromine atom allows for further functionalization through palladium-catalyzed cross-coupling reactions .
Industrial Applications
Industrially, 1-Bromo-4-propylcyclohex-1-ene can be employed in the synthesis of polymers and elastomers. Its ability to undergo radical polymerization can be harnessed to create materials with specific mechanical properties for use in automotive and aerospace industries.
Environmental Impact Studies
The environmental impact of brominated compounds is an area of active research1-Bromo-4-propylcyclohex-1-ene can serve as a model compound to study the fate and transport of brominated organic chemicals in the environment, aiding in the assessment of their ecological risks .
Safety and Handling Protocols
Understanding the safety and handling requirements of chemical compounds is crucial. Research into the proper storage, handling, and disposal of 1-Bromo-4-propylcyclohex-1-ene is important for maintaining laboratory safety and preventing occupational exposure .
Regulatory Status and Compliance
The regulatory status of chemicals dictates their permissible uses and handling procedures. Investigating the regulatory requirements for 1-Bromo-4-propylcyclohex-1-ene ensures compliance with laws and guidelines set by agencies such as the EPA, which is essential for its use in research and industry .
Synthesis Methods Development
Developing efficient synthesis methods for 1-Bromo-4-propylcyclohex-1-ene is key to its application in research. Studies focusing on optimizing its synthesis, improving yields, and minimizing by-products are valuable for its large-scale production.
Patent Landscape Analysis
Patent analyses provide insights into the innovative uses and proprietary technologies involving 1-Bromo-4-propylcyclohex-1-ene . Reviewing patent information can reveal trends in its applications and guide future research directions .
properties
IUPAC Name |
1-bromo-4-propylcyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c1-2-3-8-4-6-9(10)7-5-8/h6,8H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNAKZCZXQOREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(=CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674442 | |
Record name | 1-Bromo-4-propylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033202-23-1 | |
Record name | 1-Bromo-4-propylcyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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